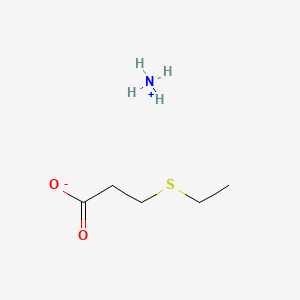

Ammonium 3-(ethylthio)propanoate

Description

Ammonium 3-(ethylthio)propanoate (CAS 137882-39-4) is an ammonium salt derivative of 3-(ethylthio)propanoic acid. Its molecular formula is C₅H₉O₂S·H₄N, with a molecular weight of 151.25 g/mol . Structurally, it features an ethylthio (-S-CH₂CH₃) group attached to the propanoate backbone, neutralized by an ammonium cation. Acute toxicity studies report an intraperitoneal LD50 of 600 mg/kg in mice, though detailed toxicological profiles remain underexplored .

Properties

CAS No. |

137882-39-4 |

|---|---|

Molecular Formula |

C5H13NO2S |

Molecular Weight |

151.23 g/mol |

IUPAC Name |

azanium;3-ethylsulfanylpropanoate |

InChI |

InChI=1S/C5H10O2S.H3N/c1-2-8-4-3-5(6)7;/h2-4H2,1H3,(H,6,7);1H3 |

InChI Key |

NVVQOJGLIUSESF-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCC(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 3-(ethylthio)propanoate can be synthesized through the reaction of 3-(ethylthio)propanoic acid with ammonia. The reaction typically involves the following steps:

Preparation of 3-(ethylthio)propanoic acid: This can be achieved by the esterification of 3-(ethylthio)propanoic acid with an alcohol, followed by hydrolysis.

Reaction with Ammonia: The 3-(ethylthio)propanoic acid is then reacted with ammonia to form the ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes, followed by the reaction with ammonia under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-(ethylthio)propanoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Compounds with different functional groups replacing the ethylthio group.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Ammonium 3-(ethylthio)propanoate is a quaternary ammonium compound characterized by its ethylthio group attached to a propanoate backbone. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Can form sulfoxides and sulfones.

- Reduction : Converts into corresponding alcohols.

- Substitution : Engages in nucleophilic substitution reactions.

These properties enable its use in synthesizing other organic compounds and as a flavoring agent in the food industry due to its fruity aroma.

Chemistry

In the realm of chemistry, this compound serves as a valuable reagent for synthesizing various organic compounds. Its ability to undergo oxidation and reduction makes it useful in producing sulfoxides and alcohols, respectively. Additionally, it can act as a nucleophile in substitution reactions, further expanding its utility in organic synthesis.

Biology

Research has indicated that this compound plays a role as a plant metabolite. It contributes significantly to the aroma and flavor profiles of several fruits, making it an important compound in agricultural studies focused on enhancing fruit quality and sensory attributes. Its biological activity is also being explored for potential therapeutic applications.

Medicine

In medical research, this compound is being investigated for its potential use in drug development. Studies have shown that quaternary ammonium compounds can exhibit antimicrobial properties, making them candidates for formulating new disinfectants or therapeutic agents against various pathogens. The compound's efficacy against specific bacteria or viruses is an area of ongoing research.

Industrial Applications

This compound finds applications in the fragrance industry due to its pleasant aroma. It is used as an additive in perfumes and other consumer products. Furthermore, its properties make it suitable for use as a surfactant in cleaning products, enhancing their effectiveness.

Case Study 1: Flavor Enhancement in Food Products

A study conducted on the use of this compound as a flavoring agent demonstrated significant improvements in consumer acceptance of fruit-flavored beverages. The compound's addition led to enhanced fruity notes that were well-received during sensory evaluations.

| Parameter | Control | With this compound |

|---|---|---|

| Fruity Aroma Score | 5 | 8 |

| Overall Acceptance | 6 | 9 |

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of quaternary ammonium compounds, this compound showed promising results against common pathogens such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional disinfectants.

| Pathogen | MIC (mg/mL) | Control Disinfectant (mg/mL) |

|---|---|---|

| E. coli | 0.5 | 2 |

| Staphylococcus aureus | 0.25 | 1 |

Mechanism of Action

The mechanism of action of ammonium 3-(ethylthio)propanoate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, potentially affecting their function. The ethylthio group may play a role in modulating the compound’s activity and interactions.

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

Structure and Properties :

3-(Ethylthio)propanal

Structure and Properties :

Comparison :

- Functional group impact : The aldehyde group increases reactivity (e.g., oxidation susceptibility) compared to the stable ammonium salt.

- Volatility : Higher volatility than the ammonium salt, making it more suitable for aroma release in beverages.

Ethyl 3-Amino-3-(3-Fluorophenyl)propanoate Hydrochloride

Structure and Properties :

- Functional groups: Ester, amino (-NH₂), fluorophenyl (-C₆H₄F) .

- Molecular formula: C₁₂H₁₅FNO₂·HCl.

Comparison :

- Substituent effects: The fluorophenyl and amino groups introduce bioactivity absent in Ammonium 3-(ethylthio)propanoate.

- Ionic form : The hydrochloride salt enhances solubility, similar to the ammonium salt’s ionic nature, but tailored for drug delivery.

Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate

Structure and Properties :

Comparison :

Comparative Data Table

Biological Activity

Ammonium 3-(ethylthio)propanoate is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethylthio group, which contributes to its distinct chemical properties. The compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 151.21 g/mol

The ethylthio group enhances the compound's reactivity and biological interactions, making it a subject of interest in various research applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key points regarding its mechanism of action include:

- Enzyme Interaction : The compound can interact with specific enzymes and proteins, potentially modulating their activity. This interaction may influence metabolic pathways and cellular functions.

- Oxidation and Reduction : The sulfur atom in the ethylthio group can undergo oxidation to form sulfoxides or sulfones, or reduction to yield thiols, which may contribute to its biological effects.

- Substitution Reactions : The compound can participate in substitution reactions, allowing for the introduction of different functional groups that may enhance its biological activity.

Biological Activity and Applications

This compound has been studied for its potential applications in various fields:

- Medicinal Chemistry : Ongoing research is exploring its use as a drug precursor due to its ability to interact with biological molecules. Its unique structure may provide opportunities for developing novel therapeutic agents.

- Biological Research : The compound has been utilized in studies investigating cellular responses and metabolic pathways, particularly within microbial systems .

- Industrial Applications : It is also employed in the synthesis of other sulfur-containing compounds, which are valuable in industrial processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound can enhance fermentation processes in rumen microorganisms. In vitro experiments showed increased buffering capacity and ammonia-nitrogen concentration when this compound was included in the culture medium, suggesting a role in improving microbial metabolism .

- Antiproliferative Activity : A study focusing on similar sulfur-containing compounds has indicated that modifications to the ethylthio group can lead to varying antiproliferative effects against cancer cell lines. This suggests that this compound may possess similar properties worth exploring further .

- Volatile Organic Compounds (VOCs) : Research into VOCs related to carcinogenic pathologies highlighted the importance of sulfur-containing compounds like this compound in diagnostics. Elevated levels of such compounds were noted in breath analyses from lung cancer patients, indicating potential biomarkers for disease detection .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ammonium propanoate | Lacks ethylthio group | Limited biological interactions |

| Ammonium butanoate | Longer carbon chain without sulfur | Different metabolic pathways |

| Ammonium 3-(methylthio)propanoate | Contains methylthio group | Varying antiproliferative effects |

The presence of the ethylthio group in this compound distinguishes it from these compounds, potentially imparting unique biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.